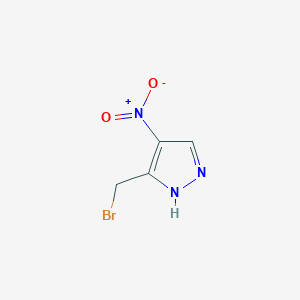

3-(bromomethyl)-4-nitro-1H-pyrazole

Description

3-(Bromomethyl)-4-nitro-1H-pyrazole is a halogenated and nitrated pyrazole derivative characterized by a bromomethyl (-CH₂Br) group at the 3-position and a nitro (-NO₂) group at the 4-position of the pyrazole ring (Fig. 1). This compound is a highly reactive intermediate in organic synthesis, particularly in the development of bioactive molecules such as therapeutic agents and agrochemicals . The bromomethyl group serves as an excellent leaving group, enabling alkylation and cross-coupling reactions, while the nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitutions. Its molecular formula is C₄H₄BrN₃O₂, with a molecular weight of 222.0 g/mol.

Properties

Molecular Formula |

C4H4BrN3O2 |

|---|---|

Molecular Weight |

206.00 g/mol |

IUPAC Name |

5-(bromomethyl)-4-nitro-1H-pyrazole |

InChI |

InChI=1S/C4H4BrN3O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1H2,(H,6,7) |

InChI Key |

KMZHPQUCHLDRCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-4-nitro-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 4-nitro-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for 3-(bromomethyl)-4-nitro-1H-pyrazole are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to ensure better control over reaction conditions and improved yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-nitro-1H-pyrazole undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives of the pyrazole.

Reduction: The major product is 3-(bromomethyl)-4-amino-1H-pyrazole.

Oxidation: Oxidation products are less common but can include various oxidized forms of the pyrazole ring.

Scientific Research Applications

3-(Bromomethyl)-4-nitro-1H-pyrazole has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and as a probe for understanding biological pathways.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The nitro group can participate in redox reactions, affecting the redox state of biological molecules and pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The reactivity, stability, and applications of pyrazole derivatives depend heavily on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Differences

Spectroscopic and Analytical Data

NMR Shifts :

- 3-(Bromomethyl)-4-nitro-1H-pyrazole : Expected ¹H NMR signals at δ 4.5–5.0 ppm (CH₂Br) and δ 8.5–9.0 ppm (pyrazole-H) .

- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole : Distinct methoxy proton signal at δ 3.8–4.0 ppm, absent in the nitro-substituted target compound.

- 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole : Aromatic protons appear as multiplets at δ 7.5–8.5 ppm due to phenyl substituents.

IR Data :

- Nitro groups in all compounds show strong absorption bands at 1500–1530 cm⁻¹ (asymmetric stretch) and 1340–1380 cm⁻¹ (symmetric stretch) .

Biological Activity

3-(Bromomethyl)-4-nitro-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles, as a class, are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of 3-(bromomethyl)-4-nitro-1H-pyrazole based on current research findings.

Chemical Structure

The compound can be represented structurally as follows:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole compounds can inhibit the growth of bacteria and fungi. In particular, compounds similar to 3-(bromomethyl)-4-nitro-1H-pyrazole have been tested against strains like E. coli and Aspergillus niger, demonstrating promising results in inhibiting microbial growth at low concentrations .

2. Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is well-documented. For example, a study highlighted that certain pyrazole compounds inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The effectiveness of these compounds was comparable to established anti-inflammatory drugs like dexamethasone . This suggests that 3-(bromomethyl)-4-nitro-1H-pyrazole may also possess similar anti-inflammatory properties.

3. Cytotoxicity Against Cancer Cells

Several studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, a series of synthesized pyrazoles were evaluated for their cytotoxicity against various tumor cell lines, showing significant inhibition of cell proliferation at micromolar concentrations . The specific activity of 3-(bromomethyl)-4-nitro-1H-pyrazole in this context remains to be fully characterized but is anticipated based on the behavior of related compounds.

Research Findings and Case Studies

| Study | Compound Tested | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Pyrazole Derivatives | Anti-inflammatory | Varies | |

| Similar Pyrazoles | Antimicrobial | <40 | |

| Novel Pyrazoles | Cytotoxicity | <10 |

Case Study: Anti-inflammatory Activity

In one specific study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in human cell lines. Compounds showed up to 85% inhibition at concentrations around 10 µM, indicating a strong potential for therapeutic application in inflammatory diseases .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of various pyrazoles against multiple bacterial strains. The results indicated that certain derivatives exhibited effective inhibition at concentrations as low as 6.25 µg/mL when tested against Mycobacterium tuberculosis and other pathogenic bacteria .

Q & A

Q. What are common synthetic routes for preparing 3-(bromomethyl)-4-nitro-1H-pyrazole?

The synthesis typically involves cyclization and substitution reactions. For example, pyrazole derivatives are synthesized via cyclocondensation of precursors like ethyl acetoacetate with arylhydrazines, followed by functionalization. Bromination can be achieved using brominating agents (e.g., NBS or HBr) under controlled conditions. Nitration is often performed with nitric acid in the presence of sulfuric acid. Key intermediates may require purification via column chromatography or recrystallization .

Q. How is the structure of 3-(bromomethyl)-4-nitro-1H-pyrazole characterized in academic research?

Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., C-Br ~600 cm⁻¹, NO₂ ~1520–1350 cm⁻¹) .

- NMR (¹H, ¹³C, and ¹⁵N) resolves substituent positions and electronic environments. For instance, the bromomethyl group appears as a singlet (~4.3 ppm in ¹H NMR), while nitro groups deshield adjacent carbons .

- Mass spectrometry confirms molecular weight and fragmentation patterns .

Q. What are the typical applications of this compound in medicinal chemistry?

Pyrazole derivatives are explored as bioactive scaffolds. The bromomethyl group enables further functionalization (e.g., nucleophilic substitution) to create analogs for antimicrobial, anticancer, or anti-inflammatory testing. The nitro group can act as a hydrogen-bond acceptor or be reduced to an amine for additional derivatization .

Advanced Research Questions

Q. How can researchers address low yields in substitution reactions involving the bromomethyl group?

Optimize reaction conditions by:

- Screening solvents (e.g., DMF for polar aprotic environments) to stabilize transition states.

- Using catalysts like KI to enhance bromide displacement.

- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency . Monitor intermediates via TLC and purify using flash chromatography .

Q. What computational methods are used to predict the reactivity of 3-(bromomethyl)-4-nitro-1H-pyrazole?

Density Functional Theory (DFT) calculations model electron density distributions, revealing electrophilic/nucleophilic sites. Molecular docking studies predict interactions with biological targets (e.g., enzymes). Spectroscopic properties (e.g., NMR chemical shifts) can be simulated using software like Gaussian or ORCA .

Q. How can this compound be used to design heterocyclic hybrids with enhanced bioactivity?

The bromomethyl group allows coupling with click chemistry (e.g., azide-alkyne cycloaddition) to form triazole hybrids. For example, reacting with azides yields 1,2,3-triazole derivatives, which are screened for antimicrobial or anticancer activity. The nitro group can be reduced to an amine for Schiff base formation or amide coupling .

Q. What strategies improve regioselectivity in nitration and bromination of pyrazole derivatives?

- Nitration : Use mixed acids (HNO₃/H₂SO₄) at low temperatures to favor para-substitution. Steric effects from bulky substituents direct nitro groups to less hindered positions .

- Bromination : Electrophilic bromine (Br₂) or NBS in non-polar solvents (e.g., CCl₄) minimizes multiple substitutions. Directed ortho-metalation (DoM) can also enhance selectivity .

Methodological Considerations

Q. How to optimize purification of nitro- and bromo-substituted pyrazoles?

- Use silica gel chromatography with gradients of ethyl acetate/hexane.

- For crystalline products, recrystallize from ethanol or dichloromethane.

- Monitor purity via HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.